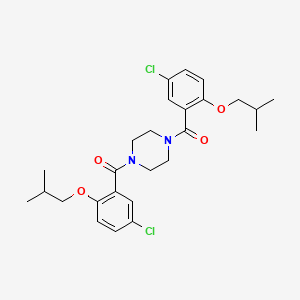![molecular formula C18H19N3OS B1394369 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine CAS No. 1070176-30-5](/img/structure/B1394369.png)
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
説明
“4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine” is a chemical compound with the CAS Number: 1070176-30-5 . It has a molecular weight of 325.43 . The IUPAC name for this compound is 4-[4-(5-methyl-3-phenyl-4-isoxazolyl)-1,3-thiazol-2-yl]piperidine .
Synthesis Analysis
The synthesis of these compounds was accomplished via a four-step procedure including the isoxazole ring formation, α-bromination of acetyl group, thiazole ring formation, and carboxamide/thiocarboxamide attachment .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.
科学的研究の応用
Antimicrobial Properties
Research indicates that piperidine-mediated synthesis, which includes structures similar to 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine, shows marked potency as antimicrobial agents. A study by Venkatesan & Maruthavanan (2012) demonstrated the effectiveness of thiazolyl chalcones, synthesized via piperidine mediation, in combating microbial infections (Venkatesan & Maruthavanan, 2012).
Anticancer Activity
A study on a series of polyfunctional substituted 1,3-thiazoles, which are structurally related to the compound , revealed significant anticancer activity. The research conducted by Turov (2020) highlights the potential of these compounds in treating various cancer types (Turov, 2020).
Antifungal Effects
Compounds structurally similar to 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine have shown promising results against phytopathogenic fungi. In a study by Nam, Choi, & Choi (2011), the antifungal activities of diarylthiazole compounds were examined, offering insights into their potential use in combating fungal infections (Nam, Choi, & Choi, 2011).
Anti-arrhythmic Properties
Research has also explored the potential of piperidine-based 1,3-thiazole derivatives in the treatment of arrhythmia. Abdel‐Aziz et al. (2009) synthesized and tested compounds that showed significant anti-arrhythmic activity, highlighting the therapeutic potential of these structures (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Insecticidal Activity
In the realm of agriculture, novel piperidine thiazole compounds have been synthesized and shown to possess insecticidal properties. Ding et al. (2019) demonstrated the lethal effects of these compounds on armyworms, suggesting their potential as insecticides (Ding, Pan, Yin, Tan, & Zhang, 2019).
Herbicidal Uses
Compounds with a similar structure have also been evaluated for herbicidal activities. Hu et al. (2009) synthesized piperidyl carboxamides and thiocarboxamides, demonstrating their effectiveness in controlling plant diseases (Hu, Liu, Huang, Tu, & Zhang, 2009).
特性
IUPAC Name |
5-methyl-3-phenyl-4-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNQGLVOXXPGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CSC(=N3)C4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)
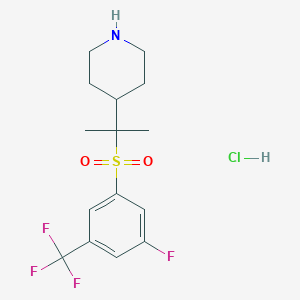
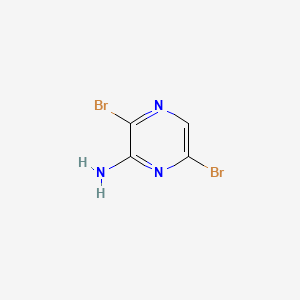
![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)
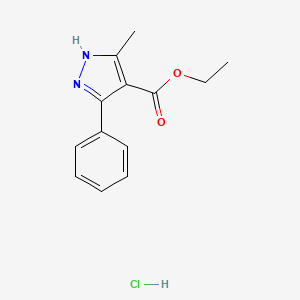
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)
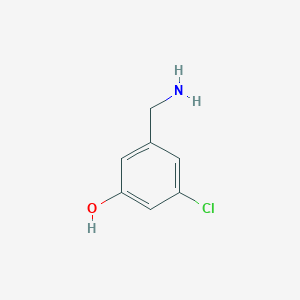
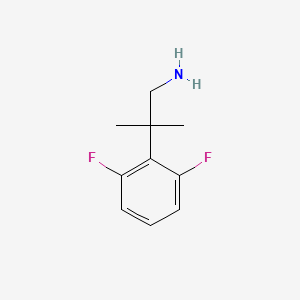
![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)
